molecular formula C9H14N4 B1353835 6-(Piperidin-1-yl)pyrimidin-4-amine CAS No. 69206-89-9

6-(Piperidin-1-yl)pyrimidin-4-amine

Cat. No. B1353835
CAS RN: 69206-89-9
M. Wt: 178.23 g/mol
InChI Key: REWATXPICITDGX-UHFFFAOYSA-N
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Description

“6-(Piperidin-1-yl)pyrimidin-4-amine” is a chemical compound with the molecular formula C9H14N4. It has a molecular weight of 178.24 . This compound is a solid at room temperature .


Synthesis Analysis

The synthesis of “6-(Piperidin-1-yl)pyrimidin-4-amine” involves the use of sodium hydride in tetrahydrofuran, followed by the addition of 6-Piperidin-1-yl-pyrimidin-4-ylamine and 2-chloro-thiazole-5-carbonitrile . Another method involves the reaction of 6-chloropyrimidin-4-amine with a substituted amine in toluene .


Molecular Structure Analysis

The molecular structure of “6-(Piperidin-1-yl)pyrimidin-4-amine” consists of a pyrimidine ring attached to a piperidine ring .


Physical And Chemical Properties Analysis

“6-(Piperidin-1-yl)pyrimidin-4-amine” is a solid at room temperature . It has a high GI absorption and is BBB permeant. It is also a P-gp substrate. Its Log Po/w (iLOGP) is 1.63, indicating its lipophilicity .

Scientific Research Applications

Antibacterial Activity

The compound 6-(Piperidin-1-yl)pyrimidin-4-amine has been explored for its potential antibacterial activity. Merugu, Ramesh, and Sreenivasulu (2010) synthesized a series of compounds involving 6-(Piperidin-1-yl)pyrimidin-4-amine and evaluated their effectiveness against bacterial strains. This study highlighted the potential of these compounds in the field of antibacterial drug development (Merugu, Ramesh, & Sreenivasulu, 2010).

Synthesis of Potent Deoxycytidine Kinase Inhibitors

Zhang et al. (2009) described a practical synthesis method for a derivative of 6-(Piperidin-1-yl)pyrimidin-4-amine, which is a key intermediate in creating potent inhibitors of deoxycytidine kinase. These inhibitors have potential applications in the development of new therapeutic agents (Zhang et al., 2009).

GPR119 Agonist Development

A study by Kubo et al. (2021) focused on the development of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives as GPR119 agonists. These compounds showed promising results in augmenting insulin secretion and lowering plasma glucose levels in diabetic animal models, suggesting their potential use in diabetes treatment (Kubo et al., 2021).

Interaction with DNA

The interaction of 6-(Piperidin-1-yl)pyrimidin-4-amine with DNA has been studied. Mattes, Hartley, and Kohn (1986) investigated the mechanism of DNA strand breakage by piperidine at sites of N7-alkylguanines, providing insights into the chemical interactions between piperidine derivatives and DNA. This research has implications for understanding DNA damage and repair mechanisms (Mattes, Hartley, & Kohn, 1986).

Anti-Angiogenic and DNA Cleavage Studies

Kambappa et al. (2017) synthesized novel derivatives of 6-(Piperidin-1-yl)pyrimidin-4-amine and investigated their anti-angiogenic and DNA cleavage activities. Their findings suggest that these compounds could be potent anticancer agents due to their ability to block blood vessel formation and interact with DNA (Kambappa et al., 2017).

Antitumor Activity

A study by Aldobaev, Mikhina, and Present (2021) examined the antitumor activity of 4-aminopiperidine derivatives targeting Hsp70 on transplantable mouse tumors. Their results indicate the potential of these compounds, including those derived from 6-(Piperidin-1-yl)pyrimidin-4-amine, in cancer therapy (Aldobaev, Mikhina, & Present, 2021).

Synthesis and Characterization for Antimicrobial Applications

Bhat and Begum (2021) synthesized and characterized derivatives of 6-(Piperidin-1-yl)pyrimidin-4-amine, evaluating their antimicrobial activity against various bacterial and fungal strains. This research contributes to the development of new antimicrobial agents (Bhat & Begum, 2021).

Safety And Hazards

The compound is labeled with the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, H332, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

6-piperidin-1-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c10-8-6-9(12-7-11-8)13-4-2-1-3-5-13/h6-7H,1-5H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWATXPICITDGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90499202
Record name 6-(Piperidin-1-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Piperidin-1-yl)pyrimidin-4-amine

CAS RN

69206-89-9
Record name 6-(Piperidin-1-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
I Cikotiene, M Jonusis… - Beilstein Journal of …, 2013 - beilstein-journals.org
A N-nitroso moiety can be used for the activation of chloropyrimidines toward a nucleophilic substitution reaction with amines. The subsequent treatment of the obtained products with …
Number of citations: 14 www.beilstein-journals.org
J Hamilton, E Kotsikorou - Journal of Computational Chemistry, 2018 - Wiley Online Library
The GPR119 receptor is a class AG protein‐coupled receptor expressed mainly in pancreatic beta cells. Since GPR119 receptor activation ameliorates Type 2 Diabetes through an …
Number of citations: 3 onlinelibrary.wiley.com
X Yuan, H Wu, H Bu, P Zheng, J Zhou… - Bioorganic & Medicinal …, 2019 - Elsevier
Excessive phosphorylation of eukaryotic translation initiation factor 4E (eIF4E) plays a major role in the dysregulation of mRNA translation and the activation of tumor cell signaling. …
Number of citations: 12 www.sciencedirect.com
JA Borthwick, C Alemparte, I Wall… - Journal of Medicinal …, 2020 - ACS Publications
Decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1) is an essential enzyme in Mycobacterium tuberculosis and has recently been studied as a potential drug target, with inhibitors …
Number of citations: 21 pubs.acs.org
I Althagafi, R El‐Sayed - Journal of Heterocyclic Chemistry, 2018 - Wiley Online Library
A series of hydrophobically thiadiazole, pyridazine, and pyrimidine were synthesized with surface and biological activities from cheap, available, and safe raw materials such as fatty …
Number of citations: 7 onlinelibrary.wiley.com

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